1-Chloro-2,3,4-trifluorobenzene
Overview
Description
1-Chloro-2,3,4-trifluorobenzene is a chemical compound with the CAS Number 36556-42-0 . It has a molecular weight of 166.53 . The IUPAC name for this compound is 1-chloro-2,3,4-trifluorobenzene . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene involves reacting 2,4-difluoroaniline and 5-chloro-2-fluoroaniline, respectively, with t-butyl nitrite in the presence of a boron trifluoride etherate complex . The diazonium salts obtained, 2,4-difluorophenyl-diazoniumtetrafluoroborate and a fluoro-4-chloro-phenyl-2-diazoniumtetrafluoroborate, are then thermally decomposed .Molecular Structure Analysis
The InChI code for 1-Chloro-2,3,4-trifluorobenzene is1S/C6H2ClF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
. The InChI key for this compound is QEIDAZALPGAFIS-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1-Chloro-2,3,4-trifluorobenzene is a liquid at room temperature . It has a molecular weight of 166.53 .Scientific Research Applications
Organic Synthesis and Derivatives
1-Chloro-2,3,4-trifluorobenzene serves as a key intermediate in the synthesis of various fluorine-containing organic compounds. For instance, Sipyagin et al. (2004) demonstrate its use in producing new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, highlighting its role in creating fluorine-containing, electron-withdrawing substituents in aromatic rings. These derivatives are significant for nucleophilic substitution reactions, introducing various N- and S-containing groups into the benzene ring, and expanding synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).
Electron Diffraction and Molecular Structure
Studies involving 1-Chloro-2,3,4-trifluorobenzene have contributed significantly to understanding molecular structures and interactions. For example, Wann et al. (2007) used electron diffraction and computational methods to determine the gas-phase structures of various fluorine-substituted benzenes, including 1-Chloro-2,3,4-trifluorobenzene. This research helps in understanding the additivity of ring distortions in halogen-substituted aromatics and the effects of multiple fluorine substituents on benzene rings (Wann et al., 2007).
Synthesis of High-Purity Derivatives
The synthesis of high-purity derivatives of 1-Chloro-2,3,4-trifluorobenzene is vital for various industrial applications. Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, a derivative of 1-Chloro-2,3,4-trifluorobenzene. This process is important for producing active ingredients in agricultural and pharmaceutical applications, highlighting the chemical's role in creating industrially relevant compounds (Moore, 2003).
Catalytic and Noncatalytic Reactions
Selivanova et al. (2002) explored the catalytic and noncatalytic ammonolysis of polyfluorinated 1,3-dichlorobenzenes, including derivatives of 1-Chloro-2,3,4-trifluorobenzene. Their research focused on fluorine replacement by amino groups in various positions relative to chlorine atoms. This study is indicative of the potential applications of 1-Chloro-2,3,4-trifluorobenzene in developing novel chemical synthesis processes (Selivanova et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-chloro-2,3,4-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIDAZALPGAFIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190055 | |
Record name | Benzene, 1-chloro-2,3,4-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2,3,4-trifluorobenzene | |
CAS RN |
36556-42-0 | |
Record name | Benzene, 1-chloro-2,3,4-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-2,3,4-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-2,3,4-trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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